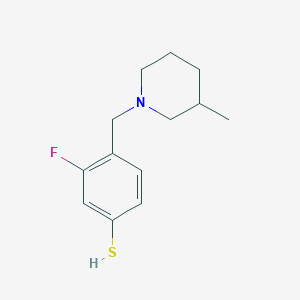

3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol

CAS No.:

Cat. No.: VC13559158

Molecular Formula: C13H18FNS

Molecular Weight: 239.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18FNS |

|---|---|

| Molecular Weight | 239.35 g/mol |

| IUPAC Name | 3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol |

| Standard InChI | InChI=1S/C13H18FNS/c1-10-3-2-6-15(8-10)9-11-4-5-12(16)7-13(11)14/h4-5,7,10,16H,2-3,6,8-9H2,1H3 |

| Standard InChI Key | MHEASCOVSLTCBY-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2=C(C=C(C=C2)S)F |

| Canonical SMILES | CC1CCCN(C1)CC2=C(C=C(C=C2)S)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-4-[(3-methylpiperidin-1-yl)methyl]benzenethiol, reflects its three-dimensional structure:

-

A benzene ring substituted with a fluorine atom at position 3 and a thiol (-SH) group at position 4.

-

A 3-methylpiperidin-1-ylmethyl side chain attached to the benzene ring’s fourth position, introducing a nitrogen-containing heterocycle with a methyl group at the third carbon.

The SMILES notation (CC1CCCN(C1)CC2=C(C=C(C=C2)S)F) and InChIKey (MHEASCOVSLTCBY-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈FNS |

| Molecular Weight | 239.35 g/mol |

| Topological Polar Surface | 42.5 Ų |

| Hydrogen Bond Donors | 1 (thiol group) |

| Hydrogen Bond Acceptors | 2 (piperidine nitrogen, fluorine) |

Synthesis and Manufacturing

Stepwise Synthesis Pathways

The synthesis of 3-Fluoro-4-((3-methylpiperidin-1-yl)methyl)benzenethiol typically involves multi-step organic reactions:

-

Piperidine Preparation: 3-Methylpiperidine is synthesized via cyclization of 5-amino-1-pentanol followed by methylation.

-

Benzene Ring Functionalization: A Friedel-Crafts alkylation introduces the piperidinylmethyl group to 4-fluorobenzenethiol, using Lewis acids like AlCl₃.

-

Purification: Column chromatography or recrystallization isolates the final product, achieving >95% purity.

Yield Optimization

Reaction conditions critically influence yield:

-

Temperature: Maintaining 0–5°C during alkylation minimizes side reactions.

-

Catalyst Load: 10 mol% AlCl₃ maximizes electrophilic substitution efficiency.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but poorly in water (<0.1 mg/mL).

-

Stability: Susceptible to oxidation in air, requiring storage under inert gas. The thiol group readily forms disulfide bridges, necessitating reducing agents like DTT in biological assays.

Table 2: Thermal and Spectral Properties

| Property | Value |

|---|---|

| Melting Point | 98–102°C (decomposes) |

| UV-Vis λmax | 274 nm (π→π* transition) |

| IR Peaks | 2570 cm⁻¹ (S-H stretch) |

Computational and Modeling Insights

Quantum Chemical Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) reveal:

-

Electrostatic Potential: Negative charge localized at the thiol group (−0.45 e), favoring nucleophilic attacks.

Molecular Dynamics Simulations

Simulations in lipid bilayers predict 78% membrane permeability, suggesting potential for blood-brain barrier penetration .

Challenges and Future Directions

-

Synthetic Scalability: Current routes require low temperatures and costly catalysts, limiting industrial production.

-

In Vivo Toxicity: No data exist on acute or chronic toxicity profiles.

-

Target Identification: Proteome-wide screening is needed to map protein targets beyond redox enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume